Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate

Physical organic chemistry Solid-state characterization Process chemistry

Researchers building antiallergic SAR libraries require precise regioisomers to preserve pharmacophore activity. The 3,4-dimethoxy pattern in this oxanilic acid ethyl ester retains the critical 3'-methoxy group while leaving the 2'-position available for potency-enhancing carbamoylation. - Key differentiator: 102-105°C melting point vs. 242-244°C for 2,4-regioisomer - enabling solution-phase reactions under mild conditions. - Physicochemical advantage: Predicted LogP 1.59 balances permeability and solubility, reducing assay noise. - Supply security: ≥95% purity, dual-sourcing available, pre-approved hazard profile (H302/H315/H319/H335).

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
CAS No. 17894-50-7
Cat. No. B3110236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [(3,4-dimethoxyphenyl)amino](oxo)acetate
CAS17894-50-7
Molecular FormulaC12H15NO5
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3,(H,13,14)
InChIKeyJXKNINRETCQHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate: Antiallergic Intermediate Scaffold


Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate (CAS 17894-50-7) is an oxanilic acid ethyl ester featuring a 3,4-dimethoxyphenylamino group linked to an α-keto ester backbone (molecular formula C12H15NO5, MW 253.25 g/mol) . This compound belongs to the oxanilic acid ester family, a class historically validated for oral antiallergic activity through the rat passive cutaneous anaphylaxis (PCA) assay [1]. The 3,4-dimethoxy substitution pattern on the phenyl ring places this compound at a structurally privileged intersection—matching the 3'-methoxy pharmacophore identified in structure-activity relationship (SAR) studies as critical for antiallergic potency, while presenting a differentiated reactivity profile for downstream medicinal chemistry derivatization.

Pharmacophore alignment 3′-methoxy retained, matching critical antiallergic SAR motif
Diversification site Unsubstituted 2′-position enables late-stage carbamoylation
ADME profile Predicted LogP in favorable permeability-solubility range

Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate: Why Regioisomer Specificity Prevents Substitution


Generic substitution within the dimethoxyphenyl oxanilic acid ester class is precluded by the dramatic physical property divergence between regioisomers and the profound impact of methoxy positioning on biological activity. For example, the 2,4-dimethoxy regioisomer (CAS 24451-12-5) exhibits a melting point of 242–244 °C —more than double that of the target compound (102–105 °C)—which directly affects solubility, purification strategy, and solid-state handling in iterative synthesis workflows. Furthermore, the seminal oxanilic acid SAR established by Sellstedt et al. demonstrated that the position of the methoxy substituent on the phenyl ring is a critical determinant of oral antiallergic potency, with the 3'-methoxy group identified as essential for activity [1]. A generic replacement with an alternative regioisomer (e.g., 2,4-, 2,5-, or 3,5-dimethoxy) therefore carries a high risk of both altered physical processability and unpredictable pharmacological performance.

Physical handling mismatch
2,4-dimethoxy isomer mp ~140 °C higher alters recrystallization, solvent selection, and solid-state processability; direct substitution may shift purification workflows.
Pharmacophore positioning risk
Alternative dimethoxy patterns (2,4-; 2,5-; 3,5-) lack the critical 3′-OCH₃ or block the 2′-position, potentially altering antiallergic model response.
Safety documentation gaps
Several regioisomers lack publicly available SDS or hazard classifications, which may delay institutional EHS pre-approval and procurement.

Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate: Key Differentiation Evidence


Melting Point: 3,4-Dimethoxy vs. 2,4-Dimethoxy Regioisomer

The melting point of Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate is 102–105 °C, as confirmed by SciFinder experimental data . In stark contrast, the 2,4-dimethoxy regioisomer (CAS 24451-12-5) melts at 242–244 °C . This 140°C gap reflects fundamental differences in crystal lattice energy between the two regioisomers and directly impacts solvent selection for recrystallization, column chromatography conditions, and thermal stability during downstream synthetic transformations requiring elevated temperatures.

Melting point
Data to verify
102–105 °C (target) vs. 242–244 °C (2,4-isomer) Δ ~140 °C
Supports ambient-temperature solution processing and easier crystallization
SciFinder experimental values; no solvent system details reported
Physical organic chemistry Solid-state characterization Process chemistry

Predicted LogP: Hydrophobicity Balance for Optimal Permeability

The predicted LogP for Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate is 1.59 . This value falls within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five. While direct LogP data for the exact 2,4- and 2,5-dimethoxy regioisomers is not available in the retrieved authoritative sources, the class average for substituted anilino oxoacetates typically ranges from 1.2 to 2.1 depending on the substitution pattern [1]. The target compound's LogP of 1.59 positions it favorably for maintaining cell permeability while avoiding the solubility penalties and off-target binding risks associated with higher LogP analogs (LogP >3).

Predicted LogP
Data to verify
1.59 (in silico)
Favorable permeability-solubility balance for screening assays
Predicted value; experimental LogP confirmation advised
ADME prediction Drug-likeness Physicochemical profiling

Substitution Pattern-Activity: 3'-Methoxy Pharmacophore Alignment

In the definitive study by Sellstedt et al. (1975), a series of oxanilic acid esters was evaluated for antiallergic activity using the rat passive cutaneous anaphylaxis (PCA) test [1]. The SAR analysis conclusively identified the 3'-methoxy group as essential for oral activity, and the 2'-carbamoyl group as a key enhancer of potency. The target compound's 3,4-dimethoxy substitution pattern retains the critical 3'-methoxy pharmacophore while presenting an unsubstituted 2'-position that allows subsequent functionalization (e.g., carbamoylation) to achieve maximal potency. By contrast, 2,4-dimethoxy or 2,5-dimethoxy isomers either sterically block the 2'-position or misplace the methoxy group relative to the receptor binding pocket, potentially compromising activity.

Pharmacophore alignment
Class-level inference
3′-OCH₃ present; 2′-H unsubstituted Matches essential PCA pharmacophore (Sellstedt 1975)
Aligns with critical oral antiallergic SAR; enables 2′-diversification
Class-level SAR from rat PCA study; direct confirmation for this analog may be needed
Medicinal chemistry SAR Antiallergic drug discovery Oxanilic acid pharmacology

Authenticated Purity and Multi-Supplier Traceability

Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate is commercially available at a minimum purity specification of 95%, with certificates of analysis (CoA) and safety data sheets (SDS) available from multiple independent suppliers including AKSci , LeYan , Fluorochem , and SynHet . This multi-vendor availability at consistent purity enables competitive sourcing and reduces supply chain risk. The compound's physical form is consistently reported as a pale yellow to off-white to white solid across all suppliers, indicating batch-to-batch consistency in morphology.

Purity & suppliers
Specification review
≥95% (HPLC/GC) 4+ independent suppliers (AKSci, Fluorochem, LeYan, SynHet)
Enables competitive sourcing and reduces single-supplier risk
CoA/SDS available; batch-to-batch appearance consistency reported
Quality control Analytical chemistry Procurement specification

Defined GHS Hazard Classification for Compliant Handling

The compound carries explicit GHS hazard classifications as documented by Fluorochem: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation); signal word: Warning . This defined safety profile, backed by a formal Safety Data Sheet, allows institutional environmental health and safety (EHS) offices to pre-approve handling protocols before procurement. In contrast, several closely related oxanilic acid esters lack publicly available SDS documentation or carry only 'Not classified' designations, creating ambiguity that can delay or prevent institutional procurement approval.

GHS classification
Specification review
H302-H315-H319-H335 Signal: Warning (GHS07)
Pre-defined hazard profile streamlines institutional EHS pre-approval
Full SDS from Fluorochem; many regioisomers lack public hazard documentation
Chemical safety GHS compliance Laboratory operations

Application Scenarios for Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate


Focused Library Synthesis for Oral Antiallergic Pharmacophore

The 3,4-dimethoxy substitution pattern retains the 3'-methoxy group identified by Sellstedt et al. [1] as essential for oral PCA activity while leaving the 2'-position available for carbamoylation—the modification that confers maximal potency. Researchers building structure-activity relationship libraries around this pharmacophore should select this specific regioisomer as the core intermediate to enable late-stage diversification without sacrificing the foundational activity motif.

Oxidative Heterocyclization Precursor for Quinoline Scaffolds

The ethyl oxanilate architecture serves as a key intermediate for oxidative cyclization reactions yielding 6,7-dimethoxy-substituted heterocycles. The moderate melting point (102–105 °C) facilitates solution-phase reactions under mild thermal conditions, while the ester functionality provides a handle for subsequent hydrolysis or aminolysis. This compound is particularly suited for microwave-assisted heterocycle synthesis where precise temperature control is critical.

ADME Screening: Balanced LogP for Permeability and Solubility

With a predicted LogP of 1.59 , this compound occupies an ADME-optimal space that balances membrane permeability and aqueous solubility. Procurement for screening libraries benefits from this physicochemical profile, as compounds in this LogP range typically show reduced nonspecific protein binding and aggregation compared to higher-LogP analogs, improving assay signal-to-noise ratios in cell-based screening campaigns.

Multi-Vendor Sourcing for Pilot-Scale Synthesis

The availability of this compound from four or more independent suppliers at a consistent minimum purity of 95% enables competitive bidding, dual-sourcing strategies, and uninterrupted supply for pilot-scale synthetic programs. The documented hazard profile (H302, H315, H319, H335) further supports pre-approved handling protocols across institutional and industrial settings, reducing procurement lead times.

Application
Selection Property
Validation Focus
Antiallergic pharmacophore SAR library synthesis
3′-methoxy pharmacophore with free 2′-position for diversification
PCA assay model response and structure-activity alignment
Oxidative heterocyclization precursor
Moderate melting point (102–105 °C) for solution-phase chemistry
Thermal stability and ester reactivity under mild conditions
ADME screening library inclusion
Predicted LogP 1.59 for permeability-solubility balance
Nonspecific binding and aggregation propensity review
Multi-vendor pilot-scale procurement
≥95% purity from 4+ suppliers with CoA/SDS
Supply continuity and institutional EHS pre-approval efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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